2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide
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Overview
Description
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide is a complex organic compound that features a nicotinamide core with a thiazole and pyrrolidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring is formed through cyclization.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction involving an aldehyde, amine, and ketone.
Coupling Reactions: The thiazole and pyrrolidine intermediates are then coupled with a nicotinamide derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigating its interactions with biological macromolecules.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrrolidine rings may facilitate binding to active sites, while the nicotinamide core can participate in hydrogen bonding and other interactions. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide
Uniqueness
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its nicotinamide core differentiates it from similar compounds, potentially offering unique interactions and applications in medicinal chemistry.
Properties
IUPAC Name |
2-methylsulfanyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-20-13-11(3-2-5-15-13)12(19)17-10-4-7-18(9-10)14-16-6-8-21-14/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHTZUYXOICRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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